(1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride
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Overview
Description
(1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride is a chemical compound that features a thiophene ring substituted with a difluoroethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride typically involves the introduction of the difluoroethylamine group to a thiophene ring. One common method includes the reaction of thiophene with a difluoroethylamine precursor under controlled conditions. The reaction may require catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product.
Chemical Reactions Analysis
Types of Reactions
(1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the thiophene ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various electrophiles or nucleophiles, depending on the desired substitution, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups to the thiophene ring.
Scientific Research Applications
(1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its unique structural properties.
Industry: It may be used in the production of specialty chemicals or materials with specific properties.
Mechanism of Action
The mechanism of action of (1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluoroethylamine group can form specific interactions with active sites, leading to inhibition or modulation of biological activity. The thiophene ring provides a stable scaffold that can enhance binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: Compounds with similar thiophene rings but different substituents.
Difluoroethylamine derivatives: Compounds with the difluoroethylamine group attached to different aromatic or aliphatic systems.
Uniqueness
(1S)-2,2-difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride is unique due to the combination of the thiophene ring and the difluoroethylamine group. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. The presence of the difluoro groups can enhance metabolic stability and binding interactions, making it a valuable compound for various applications.
Biological Activity
(1S)-2,2-Difluoro-1-(thiophen-2-yl)ethan-1-amine hydrochloride is a synthetic compound characterized by its difluorinated ethylamine structure with a thiophene ring. This unique configuration enhances its lipophilicity and metabolic stability, making it a candidate for various pharmaceutical applications. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound features a chiral center, which is crucial for its biological activity. The presence of fluorine atoms contributes to its enhanced properties compared to non-fluorinated analogs.
Synthesis
The synthesis typically involves several steps, including the reaction of thiophene derivatives with difluoromethyl amines under controlled conditions. The following table summarizes the key steps in the synthesis process:
Step | Description |
---|---|
1 | Conversion of thiophene-2-carboxylic acid to acid chloride using thionyl chloride. |
2 | Reaction with difluoromethyl ketone to yield the desired product. |
3 | Purification through recrystallization or chromatography. |
The biological activity of this compound can be attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor for several key enzymes and receptors involved in disease pathways.
Pharmacological Effects
Research indicates that this compound exhibits significant pharmacological effects, including:
- Antitumor Activity : Initial findings suggest potential antiproliferative effects against various cancer cell lines. For example, compounds structurally similar to this compound have shown IC50 values in the low nanomolar range against specific cancer cell lines, indicating strong inhibitory potency.
Cell Line | IC50 (nM) |
---|---|
KG1 | 25.3 ± 4.6 |
SNU16 | 77.4 ± 6.2 |
FGFR1 | <4.1 |
FGFR2 | 2.0 ± 0.8 |
Structure-Activity Relationships (SAR)
The SAR studies highlight how modifications in the structure of this compound can influence its biological activity:
- Fluorination : The introduction of fluorine atoms significantly enhances metabolic stability and lipophilicity.
- Thiophene Ring : The presence of the thiophene moiety contributes to unique electronic properties that may enhance binding affinity to biological targets.
Case Study 1: Antitumor Efficacy
A study evaluating various derivatives of thiophene-containing compounds found that those similar to this compound demonstrated potent antitumor effects in vitro. The findings emphasized the importance of structural modifications in enhancing efficacy against specific cancer types.
Case Study 2: Enzymatic Inhibition
In another investigation, the compound was tested for its ability to inhibit specific kinases involved in cancer progression. Results indicated that it could effectively inhibit FGFR pathways, which are critical in several malignancies.
Properties
Molecular Formula |
C6H8ClF2NS |
---|---|
Molecular Weight |
199.65 g/mol |
IUPAC Name |
(1S)-2,2-difluoro-1-thiophen-2-ylethanamine;hydrochloride |
InChI |
InChI=1S/C6H7F2NS.ClH/c7-6(8)5(9)4-2-1-3-10-4;/h1-3,5-6H,9H2;1H/t5-;/m1./s1 |
InChI Key |
RWRMFCZCQMIGDC-NUBCRITNSA-N |
Isomeric SMILES |
C1=CSC(=C1)[C@H](C(F)F)N.Cl |
Canonical SMILES |
C1=CSC(=C1)C(C(F)F)N.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.